molecular formula C14H18N4O B2628394 6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 300701-37-5

6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B2628394
CAS RN: 300701-37-5
M. Wt: 258.325
InChI Key: PJOYQZXEFLKWFB-UHFFFAOYSA-N
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Description

6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a derivative of 4H-pyran, a class of compounds that have been synthesized as potential antihypertensive drugs . These compounds have shown significant vasorelaxant action on isolated aorta rat rings pre-contracted with serotonin or noradrenaline .


Synthesis Analysis

The synthesis of 4H-pyran derivatives, including 6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, has been the subject of several studies . These compounds have been synthesized using a variety of methods, including multicomponent reactions . The synthesis often involves the use of catalysts, green solvents, and solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been analyzed in several studies . Detailed binding features obtained from molecular dynamics simulations have helped to elucidate the molecular basis of these compounds as inhibitors .


Chemical Reactions Analysis

The chemical reactions involving 6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile are complex and involve multiple steps . These reactions often involve the use of catalysts and can be carried out under a variety of conditions .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

This compound serves as a crucial scaffold in synthetic organic chemistry for developing heterocyclic compounds. Recent advances highlight its use in one-pot multicomponent reactions, demonstrating its utility in synthesizing diverse biologically important heterocycles (Patel, 2017). These reactions are pivotal for creating compounds with potential biological activities, emphasizing the compound's role in streamlining synthetic pathways and enhancing chemical diversity.

Corrosion Inhibition

Derivatives of this compound, specifically designed for corrosion inhibition, have shown effectiveness in protecting mild steel in acidic solutions. Research indicates that these derivatives can significantly inhibit corrosion, with efficiency increasing alongside inhibitor concentration (Yadav et al., 2016). Such findings are essential for industrial applications where corrosion resistance is critical, showcasing the compound's utility beyond medicinal chemistry.

Development of Bioactive Heterocycles

This compound has been utilized as a precursor for synthesizing a variety of bioactive heterocycles, including antitumor and antimicrobial agents. For instance, derivatives synthesized from this compound were evaluated for antiviral activity, highlighting their potential in creating novel therapeutic agents (Shamroukh et al., 2007). Such studies illustrate the compound's significance in drug discovery and development, offering a foundational platform for generating new medicinal compounds.

Green Chemistry Approaches

The synthesis of this compound and its derivatives also embraces principles of green chemistry. For example, sodium ascorbate has been used as a catalyst for synthesizing these compounds in environmentally friendly conditions, demonstrating an eco-friendly and efficient approach to heterocyclic synthesis (Kiyani & Bamdad, 2018). This aligns with the broader goal of sustainable chemistry by minimizing hazardous solvents and streamlining synthesis processes.

properties

IUPAC Name

6-amino-4-cyclohexyl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-8-11-12(9-5-3-2-4-6-9)10(7-15)13(16)19-14(11)18-17-8/h9,12H,2-6,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOYQZXEFLKWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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